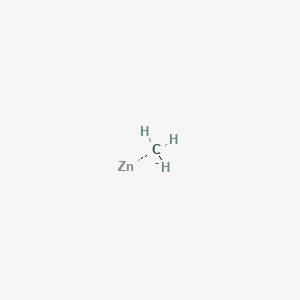

Methyl zinc

Description

Structure

2D Structure

Properties

CAS No. |

42217-98-1 |

|---|---|

Molecular Formula |

CH3Zn- |

Molecular Weight |

80.4 g/mol |

IUPAC Name |

carbanide;zinc |

InChI |

InChI=1S/CH3.Zn/h1H3;/q-1; |

InChI Key |

DXRNQWQBMGZRJX-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Dimethylzinc from Methyl Iodide and Zinc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethylzinc (B1204448) from methyl iodide and zinc, a foundational reaction in organometallic chemistry. This document details the historical context, reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis, with a focus on providing actionable information for laboratory and development settings.

Introduction

The synthesis of dimethylzinc from methyl iodide and zinc was first reported by Edward Frankland in 1849 and represents a landmark achievement in the history of chemistry.[1] This reaction, often referred to as the Frankland synthesis, was one of the first to produce a compound with a metal-carbon sigma bond.[2] Dimethylzinc is a highly versatile reagent in organic synthesis, primarily used for the introduction of methyl groups.[3] However, its pyrophoric nature, spontaneously igniting in air, necessitates careful handling and specialized experimental setups.[1][4]

Reaction Mechanism and Stoichiometry

The overall reaction for the synthesis of dimethylzinc from methyl iodide and zinc is as follows:

2 Zn + 2 CH₃I → (CH₃)₂Zn + ZnI₂[1][3]

The reaction is believed to proceed through the formation of a methylzinc iodide intermediate (CH₃ZnI), which then disproportionates upon heating to yield dimethylzinc and zinc iodide.

Activation of Zinc:

The reactivity of commercial zinc powder is often insufficient for this reaction. Therefore, activation is crucial. A common method is the preparation of a zinc-copper couple.[3][5] The copper enhances the reactivity of the zinc, likely at the surface of the alloy.[5]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of dimethylzinc can vary depending on the specific protocol and the method of zinc activation. The following tables summarize the available quantitative data.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Methyl Iodide (CH₃I) | Varies by scale | [3] |

| Zinc (Zn) | In excess | [5] |

| Reaction Conditions | ||

| Temperature (Direct reaction) | 150-160 °C | [3] |

| Temperature (with Zn-Na alloy in diethyl ether) | 45-50 °C | [3] |

| Temperature (in diethyl ether) | 100 °C | [2] |

| Product Information | ||

| Product | Dimethylzinc ((CH₃)₂Zn) | [1] |

| Byproduct | Zinc Iodide (ZnI₂) | [1] |

| Yield | Almost quantitative (in diethyl ether) | [2] |

Table 1: Summary of Reaction Parameters for the Synthesis of Dimethylzinc.

| Property | Value | Reference(s) |

| Molar Mass | 95.478 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Disagreeable, garlic-like | [3] |

| Density | 1.386 g/cm³ at 10.5 °C | [1] |

| Melting Point | -42 °C | [1] |

| Boiling Point | 46 °C | [1] |

| Solubility | Soluble in alkanes, diethyl ether | [1][4] |

Table 2: Physicochemical Properties of Dimethylzinc.

Experimental Protocols

Extreme caution is advised when performing these procedures due to the pyrophoric nature of dimethylzinc. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox.

Preparation of Zinc-Copper Couple

This procedure is adapted from a method described for the Simmons-Smith reaction.[6]

Materials:

-

Zinc powder

-

3% Hydrochloric acid (HCl)

-

2% Aqueous copper sulfate (B86663) (CuSO₄) solution

-

Distilled water

-

Absolute ethanol

-

Absolute ether

Procedure:

-

In an Erlenmeyer flask, wash zinc powder with 3% HCl for one minute with rapid stirring.

-

Decant the supernatant liquid.

-

Repeat the acid wash three more times.

-

Wash the zinc powder with five portions of distilled water.

-

Wash with two portions of 2% aqueous CuSO₄ solution.

-

Wash with five portions of distilled water.

-

Wash with four portions of absolute ethanol.

-

Wash with five portions of absolute ether.[6]

-

Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[6]

-

Store the dried zinc-copper couple in a vacuum desiccator over phosphorus pentoxide.[6]

Synthesis of Dimethylzinc

This is a generalized procedure based on the Frankland synthesis.[1][3]

Materials:

-

Activated zinc (e.g., zinc-copper couple)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether (optional, as a solvent)[2]

Apparatus:

-

A reaction vessel (e.g., a heavy-walled sealed tube or a flask equipped with a reflux condenser and inert gas inlet)

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, charge the reaction vessel with activated zinc.

-

Add methyl iodide. If using a solvent, add anhydrous diethyl ether.

-

Heat the reaction mixture. Without a solvent, temperatures of 150-160 °C are required.[3] In diethyl ether, the reaction can proceed at 100 °C.[2]

-

After the reaction is complete (indicated by the consumption of methyl iodide), the dimethylzinc is isolated by distillation. Due to its low boiling point (46 °C), care must be taken to collect the distillate in a cooled receiver under an inert atmosphere.[1]

Visualizations

The following diagrams illustrate the key workflows and the reaction mechanism.

Caption: Experimental workflow for the synthesis of dimethylzinc.

Caption: Simplified reaction mechanism for dimethylzinc formation.

Caption: Step-by-step workflow for the preparation of zinc-copper couple.

Safety and Handling

Dimethylzinc is extremely pyrophoric and reacts violently with water and other protic solvents.[3] It is also toxic. All handling must be performed under a strictly inert atmosphere. In case of fire, use a Class D fire extinguisher or dry sand. Do not use water or carbon dioxide extinguishers. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

Conclusion

The synthesis of dimethylzinc from methyl iodide and zinc is a classic yet still relevant transformation in organometallic chemistry. While the reaction is straightforward in principle, the hazardous nature of the product demands meticulous experimental technique and adherence to strict safety protocols. This guide provides the necessary technical details to aid researchers in the successful and safe execution of this important synthesis.

References

preparation of dimethylzinc for laboratory use

An In-depth Technical Guide to the Laboratory Preparation of Dimethylzinc (B1204448)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylzinc (Zn(CH₃)₂) is a volatile, pyrophoric organozinc compound that serves as a valuable methylating agent in organic synthesis and as a precursor in the fabrication of semiconductor materials.[1][2][3] Its high reactivity necessitates careful handling under inert atmosphere conditions. This guide provides an in-depth overview of the most common and reliable methods for the laboratory-scale synthesis of dimethylzinc, complete with detailed experimental protocols, quantitative data, and safety considerations.

Physicochemical Properties and Safety Information

Dimethylzinc is a colorless, mobile liquid with a characteristic garlic-like odor.[1] It is highly reactive and ignites spontaneously in air, burning with a blue flame.[1][4] It also reacts violently with water and other protic solvents.[1] Therefore, all manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Table 1: Physicochemical Properties of Dimethylzinc

| Property | Value | Reference |

| CAS Number | 544-97-8 | [5] |

| Molecular Formula | C₂H₆Zn | [5] |

| Molar Mass | 95.46 g/mol | [6] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.386 g/cm³ at 10.5 °C | [1] |

| Melting Point | -42 °C | [1][6] |

| Boiling Point | 44-46 °C | [1][6] |

| Solubility | Soluble in hydrocarbons, diethyl ether | [1][7] |

Safety Precautions:

-

Pyrophoric: Handle only under an inert atmosphere using appropriate Schlenk line or glovebox techniques.

-

Reactive: Reacts violently with water, alcohols, and other protic solvents.

-

Toxicity: Inhalation of fumes can cause respiratory irritation.

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, and appropriate gloves are mandatory.

-

Fire Extinguishing: Use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water, carbon dioxide, or halogenated extinguishers.

Synthetic Methodologies

Three primary methods for the laboratory preparation of dimethylzinc are detailed below.

Method 1: Reaction of Methyl Iodide with Zinc-Copper Couple

This is the classical and most direct method for preparing dimethylzinc, first reported by Edward Frankland.[1] The reaction involves the oxidative addition of methyl iodide to activated zinc, typically a zinc-copper couple.

Experimental Protocol:

-

Preparation of Zinc-Copper Couple:

-

In a flask equipped with a mechanical stirrer, add zinc dust (e.g., 65 g, 1.0 mol).

-

Wash the zinc dust sequentially with dilute hydrochloric acid (to activate the surface), deionized water, aqueous copper(II) sulfate (B86663) solution (to deposit copper), deionized water, ethanol, and finally diethyl ether to dry.[8]

-

Dry the resulting dark gray powder under vacuum.[8]

-

-

Synthesis of Dimethylzinc:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and an addition funnel, place the freshly prepared zinc-copper couple (e.g., 65 g, 1.0 mol) under a nitrogen atmosphere.

-

Add methyl iodide (e.g., 142 g, 1.0 mol) to the addition funnel.

-

Slowly add a small portion of methyl iodide to the zinc-copper couple while stirring.

-

Gently heat the mixture to initiate the reaction. An exothermic reaction should commence.

-

Once the reaction has started, add the remaining methyl iodide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and heat the mixture at reflux for an additional hour to ensure complete reaction.

-

The reaction equation is: 2 Zn + 2 CH₃I → Zn(CH₃)₂ + ZnI₂.[4]

-

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The dimethylzinc is isolated from the solid zinc iodide byproduct by distillation. Due to its low boiling point (44-46 °C), this can be performed at atmospheric pressure under an inert atmosphere.

-

For higher purity, a fractional distillation is recommended.[9][10][11][12]

-

Table 2: Quantitative Data for Method 1

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Zinc | 65.38 | ~65 | ~1.0 |

| Methyl Iodide | 141.94 | 142 | 1.0 |

| Product | |||

| Dimethylzinc | 95.46 | ||

| Expected Yield | ~40-60% |

Method 2: Transmetalation from Dimethylaluminum Chloride and Diethylzinc (B1219324)

This method involves a redistribution reaction between a dimethylaluminum halide and a dialkylzinc, followed by the distillative removal of the more volatile dimethylzinc.[13][14][15]

Experimental Protocol:

-

Reaction Setup:

-

Assemble a flame-dried distillation apparatus consisting of a two-necked flask, a heating mantle, a fractional distillation column, a condenser, and a receiving flask, all under a nitrogen atmosphere.

-

Charge the distillation flask with dimethylaluminum chloride (DMAC) (e.g., 181.9 g, 1.966 mol).[13]

-

-

Reaction and Distillation:

-

Heat the DMAC to 90 °C.[13]

-

Slowly add diethylzinc (DEZ) (e.g., 274.4 g, 2.222 mol) to the heated DMAC.[13]

-

Dimethylzinc (b.p. 44-46 °C) will begin to distill from the reaction mixture.

-

Continue the distillation at atmospheric pressure until the rate of collection slows.

-

The reaction is: 2 (CH₃)₂AlCl + 2 (C₂H₅)₂Zn → 2 Zn(CH₃)₂ + 2 (C₂H₅)₂AlCl

-

-

Purification:

-

The collected distillate is typically of high purity. If necessary, it can be redistilled.

-

Table 3: Quantitative Data for Method 2

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Dimethylaluminum Chloride | 92.52 | 181.9 | 1.966 |

| Diethylzinc | 123.49 | 274.4 | 2.222 |

| Product | |||

| Dimethylzinc | 95.46 | 158.7 | 1.663 |

| Reported Yield | 84.6%[13] |

Method 3: Alkylation of Zinc Halide with Trimethylaluminum (B3029685)

This method utilizes the alkylating ability of trimethylaluminum to convert a zinc halide, such as zinc chloride, into dimethylzinc.[16][17]

Experimental Protocol:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and a condenser connected to a distillation setup, place anhydrous zinc chloride (e.g., 1.8 mol per 1 mol of trimethylaluminum) under a nitrogen atmosphere.[16]

-

-

Reaction:

-

Distillation and Purification:

-

Heat the reaction mixture to 42 °C and maintain this temperature for 2 hours, collecting the distilled dimethylzinc.[16]

-

The reaction is: ZnCl₂ + 2 (CH₃)₃Al → Zn(CH₃)₂ + 2 (CH₃)₂AlCl

-

A subsequent addition of diethylzinc can be used to further methylate any remaining aluminum species and distill more dimethylzinc, increasing the overall yield.[16][17]

-

Table 4: Quantitative Data for Method 3

| Reactant | Molar Ratio | Reaction Time | Temperature |

| Trimethylaluminum : Zinc Chloride | 1 : 1.8 | 4.5 h | Room Temp. |

| Distillation | 2 h | 42 °C | |

| Reported Yield | 92% (overall)[16] |

Characterization

The primary method for characterizing dimethylzinc and assessing its purity is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: A sharp singlet is expected for the methyl protons. The chemical shift is typically in the upfield region due to the electropositive nature of zinc.

-

¹³C NMR: A single resonance is expected for the methyl carbons.

-

Purity: Purity can be determined by integration of the dimethylzinc signal against an internal standard in the ¹H NMR spectrum.[5]

Visualized Workflows and Relationships

Caption: Workflow for the synthesis of dimethylzinc via the zinc-copper couple method.

Caption: Workflow for dimethylzinc synthesis by transmetalation.

Caption: Logical relationships of starting materials to synthetic methods for dimethylzinc.

References

- 1. Dimethylzinc - Wikipedia [en.wikipedia.org]

- 2. The Solid-State Structures of Dimethylzinc and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylzinc, 99% | DMZ – Ereztech [ereztech.com]

- 4. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]

- 5. Dimethylzinc | Dimethyl zinc | C2H6Zn - Ereztech [ereztech.com]

- 6. DIMETHYLZINC | 544-97-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. US4841082A - Preparation of dimethylzinc - Google Patents [patents.google.com]

- 14. EP0355909A2 - Preparation of dimethylzinc - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. DIMETHYLZINC synthesis - chemicalbook [chemicalbook.com]

- 17. CN104774214A - Preparation method for dimethylzinc - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylzinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylzinc (B1204448) (Zn(CH₃)₂) is a highly reactive organozinc compound that holds a significant place in the history and practice of organic and organometallic chemistry. First synthesized by Edward Frankland in 1849, it was one of the first organometallic compounds to be prepared.[1] Due to its pyrophoric nature, careful handling techniques are essential.[2] This guide provides a comprehensive overview of the physical and chemical properties of dimethylzinc, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in modern chemical synthesis.

Physical and Chemical Properties

Dimethylzinc is a colorless, volatile liquid with a characteristic garlic-like odor.[1] It is highly reactive and pyrophoric, igniting spontaneously in the presence of air.[3] It also reacts violently with water.[4]

Data Presentation

The following tables summarize the key physical, thermodynamic, and structural properties of dimethylzinc.

Table 1: Physical Properties of Dimethylzinc

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Zn | [3] |

| Molar Mass | 95.45 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Garlic-like | [1] |

| Density | 1.386 g/cm³ at 10.5 °C | |

| Melting Point | -42 °C (-44 °F; 231 K) | [3] |

| Boiling Point | 46 °C (115 °F; 319 K) | [3] |

| Vapor Pressure | 376 mmHg at 25 °C | [3] |

| Solubility | Soluble in alkanes, benzene, diethyl ether, hexane, toluene, xylene. Decomposes in water, ethanol, and acids. | [1][3] |

Table 2: Thermodynamic Properties of Dimethylzinc

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, gas) | +50.6 kJ/mol | [3] |

| Enthalpy of Vaporization (ΔvapH) | 30.40 ± 0.20 kJ/mol | [5] |

| Triple Point | 230.13 K (−43.02 °C) ± 0.02 K | [1] |

Table 3: Structural and Spectroscopic Properties of Dimethylzinc

| Property | Value | Reference(s) |

| Molecular Geometry | Linear C-Zn-C | [1] |

| Zn-C Bond Length (gas phase) | 193.0(2) pm | [1] |

| Zn-C Bond Length (solid state) | 192.7(6) pm | [1] |

| ¹H NMR (typical) | Negative chemical shift (approx. -0.7 ppm in C₆D₆) | General Knowledge |

| ¹³C NMR (typical) | Negative chemical shift (approx. -5 ppm in C₆D₆) | General Knowledge |

Experimental Protocols

Caution: Dimethylzinc is pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Synthesis of Dimethylzinc (Frankland Method)

This protocol is based on the original synthesis developed by Edward Frankland.[1]

Materials:

-

Zinc dust, activated (e.g., with a small amount of iodine or by washing with dilute HCl followed by drying)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or other suitable reaction vessel with a reflux condenser

-

Distillation apparatus for purification

Procedure:

-

Under a positive pressure of inert gas, add activated zinc dust to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Add anhydrous diethyl ether to the flask to cover the zinc dust.

-

Slowly add methyl iodide to the stirred suspension of zinc in diethyl ether. The reaction is exothermic and may require cooling to control the rate of reflux.

-

After the initial exothermic reaction subsides, gently heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, the supernatant liquid containing dimethylzinc and zinc iodide byproduct is carefully transferred via cannula to a distillation apparatus under an inert atmosphere.

-

Purify the dimethylzinc by fractional distillation. The boiling point of dimethylzinc is 46 °C.[3]

Characterization of Dimethylzinc

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

All NMR tubes and caps (B75204) must be thoroughly dried in an oven and cooled under an inert atmosphere.

-

In a glovebox or using Schlenk techniques, prepare a solution of the dimethylzinc sample in a deuterated, anhydrous solvent (e.g., benzene-d₆, toluene-d₈).

-

Transfer the solution to the dry NMR tube and seal the tube with a cap and Parafilm®.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. The methyl protons and carbons of dimethylzinc typically appear at a characteristic upfield chemical shift (negative ppm values).

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Given the high volatility and reactivity of dimethylzinc, GC-MS analysis requires specialized handling.

Sample Preparation:

-

In a glovebox, prepare a dilute solution of the dimethylzinc sample in a dry, inert solvent (e.g., hexane).

-

Seal the sample in a GC vial with a septum cap.

Instrumentation and Conditions:

-

Use a GC-MS system equipped with a headspace sampler or a liquid injection system suitable for air-sensitive compounds.

-

Column: A non-polar capillary column is typically used.

-

Carrier Gas: High-purity helium or argon.

-

Injection: Split injection is recommended to handle the high volatility.

-

Temperature Program: Start at a low oven temperature (e.g., 40 °C) and ramp up to an appropriate final temperature.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Key Reactions and Signaling Pathways

Dimethylzinc and related organozinc reagents are versatile intermediates in a variety of important organic transformations.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc to form a β-hydroxyester.

Experimental Protocol (Adapted for Methyl Bromoacetate):

Materials:

-

Activated zinc dust

-

Methyl bromoacetate (B1195939)

-

Aldehyde or ketone

-

Anhydrous THF or diethyl ether

-

Aqueous acid solution (e.g., 1 M HCl) for workup

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place activated zinc dust under an inert atmosphere.

-

Add a small crystal of iodine to further activate the zinc.

-

Add a solution of the aldehyde or ketone and a portion of the methyl bromoacetate in anhydrous THF to the flask.

-

Gently warm the mixture to initiate the reaction. Once initiated, add the remaining methyl bromoacetate dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-hydroxyester by column chromatography or distillation.

Reaction Mechanism:

Caption: The Reformatsky reaction mechanism.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a cyclopropanation of alkenes using an organozinc carbenoid.

Reaction Workflow:

Caption: Workflow of the Simmons-Smith reaction.

The Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.

Catalytic Cycle:

Caption: The catalytic cycle of the Negishi coupling.

Dimethylzinc-Initiated Radical Reactions

Dimethylzinc, in the presence of a radical initiator such as air (oxygen), can initiate radical addition reactions, for example, the addition of ethers to imines.

Reaction Pathway:

Caption: Dimethylzinc-initiated radical addition.

Safety and Handling

Dimethylzinc is a pyrophoric material that requires stringent safety precautions.

-

Inert Atmosphere: Always handle dimethylzinc under an inert atmosphere of nitrogen or argon using a glovebox or Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves).

-

Syringe and Cannula Techniques: Use syringes and cannulas for transferring the liquid. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

-

Spill and Fire Management: In case of a small fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand, soda ash, or powdered lime. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS. [2]

-

Waste Disposal: Unused dimethylzinc must be quenched carefully. A common procedure involves the slow addition of the dimethylzinc solution to a stirred, cooled solution of a high-boiling point alcohol like isopropanol (B130326) or butanol, diluted with an inert solvent like hexane. The quenched material should then be disposed of as hazardous waste according to institutional guidelines.

Conclusion

Dimethylzinc, despite its challenging handling requirements, remains a valuable reagent in organic synthesis. Its utility in classic named reactions and modern synthetic methodologies underscores its importance. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, enables researchers to harness its reactivity for the construction of complex molecular architectures. This guide serves as a foundational resource for scientists and professionals working with or considering the use of this powerful organometallic compound.

References

The Inner Workings of Organozinc Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Organozinc compounds, a class of organometallics with a carbon-zinc bond, have carved a significant niche in modern organic synthesis. Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from their more reactive organolithium and organomagnesium counterparts. This unique characteristic allows for their application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This in-depth technical guide explores the core principles of organozinc reactivity, offering a comprehensive overview of key reactions, experimental protocols, and quantitative data to inform and empower researchers in their synthetic endeavors.

Fundamental Principles of Organozinc Reactivity

The reactivity of organozinc compounds is fundamentally governed by the nature of the carbon-zinc (C-Zn) bond. This bond is best described as polar covalent, with a significant difference in electronegativity between carbon (2.55) and zinc (1.65). This polarity imparts a carbanionic character to the organic moiety, rendering it nucleophilic. However, the C-Zn bond is less polar than the C-Mg and C-Li bonds of Grignard and organolithium reagents, respectively. This reduced polarity is the cornerstone of the enhanced functional group tolerance of organozinc reagents, as they are less prone to react with sensitive functional groups such as esters, ketones, and nitriles.[1][2]

Diorganozinc compounds (R₂Zn) typically exhibit a linear geometry around the zinc atom, a consequence of sp hybridization. In contrast, organozinc halides (RZnX) have a tendency to form aggregates, influencing their solubility and reactivity.

The generation of organozinc reagents can be achieved through several methods:

-

Oxidative Addition: The direct insertion of zinc metal into an organic halide bond is a common method. The reactivity of the zinc metal is crucial and can be enhanced by various activation methods.

-

Transmetallation: The exchange of an organic group from a more reactive organometallic species (e.g., organolithium or Grignard reagent) to a zinc salt is a versatile route to organozinc compounds.

-

Functional Group Exchange: This method involves the reaction of an organozinc compound with an organic halide, leading to the formation of a new organozinc species and a metal halide.

Key Reactions of Organozinc Compounds

The utility of organozinc reagents is showcased in a variety of powerful carbon-carbon bond-forming reactions. The following sections delve into the mechanisms and applications of some of the most significant transformations.

The Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3][4] The key intermediate is a zinc enolate, which is sufficiently nucleophilic to add to the carbonyl group but generally does not react with the ester functionality.

Experimental Protocol: A Typical Reformatsky Reaction [3]

-

Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in an anhydrous solvent such as toluene (B28343) (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Reagent Addition: The α-halo ester (e.g., ethyl bromoacetate, 2.0 eq) is added to the activated zinc suspension. Subsequently, a solution of the carbonyl compound (1.0 eq) in the same solvent (10 mL) is added.

-

Reaction: The resulting mixture is stirred at an elevated temperature (e.g., 90 °C) for a duration determined by reaction monitoring (typically 30 minutes to a few hours).

-

Work-up: The reaction is cooled to 0 °C and quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., MTBE or ethyl acetate). The combined organic phases are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as silica (B1680970) gel chromatography.

Quantitative Data: The Reformatsky Reaction

| Carbonyl Substrate | α-Halo Ester | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Ethyl bromoacetate | β-Hydroxy ester | 69-81 | [5] |

| Hindered Ketones | Ethyl bromoacetate | β-Hydroxy ester | 72 | [5] |

| Aliphatic Aldehydes | Ethyl bromoacetate | β-Hydroxy ester | 95 | [5] |

Reaction Mechanism: The Reformatsky Reaction

The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.[3]

The Simmons-Smith Reaction

The Simmons-Smith reaction is a powerful and stereospecific method for the cyclopropanation of alkenes. It utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to the double bond in a concerted fashion.[6] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

Experimental Protocol: A Typical Simmons-Smith Reaction [6]

-

Reagent Preparation: In a flask under an inert atmosphere, a solution of diiodomethane (2.0 eq) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) is added dropwise at a low temperature (e.g., -10 °C) to a stirred suspension of a zinc-copper couple. The mixture is stirred until it becomes clear, indicating the formation of the organozinc carbenoid.

-

Alkene Addition: A solution of the alkene (1.0 eq) in the same solvent is then added to the carbenoid solution at -10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature slowly and is stirred for an extended period (typically 12 hours).

-

Quenching and Work-up: The reaction is quenched by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of a saturated ammonium chloride solution to dissolve any precipitates.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic phases are concentrated, and the residue is purified by flash column chromatography to afford the cyclopropanated product. A yield of 90% as a mixture of diastereomers has been reported for certain substrates.[6]

Quantitative Data: The Simmons-Smith Reaction

| Alkene Substrate | Product | Yield (%) | Reference |

| Electron-rich enol ethers | Cyclopropane | High | [3] |

| Unfunctionalized achiral alkenes | Cyclopropane | Good to Excellent | [3] |

| Vinyl halides | Halogenated cyclopropane | Good | [3] |

| Allylic alcohols | Directed cyclopropanation | Diastereoselective | [3] |

Reaction Mechanism: The Simmons-Smith Reaction

The reaction proceeds through the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI). This carbenoid then reacts with the alkene in a concerted, "butterfly-type" transition state, where the methylene group is transferred to the double bond, and zinc iodide is eliminated.

The Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[7][8] This reaction is highly versatile, enabling the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. The mild reaction conditions and high functional group tolerance make it a valuable tool in the synthesis of complex organic molecules.

Experimental Protocol: A General Negishi Coupling [7]

-

Organozinc Formation (if not pre-formed): An organozinc reagent is prepared in situ or used as a pre-formed solution. For in situ preparation, an organic halide is treated with activated zinc.

-

Catalyst Preparation: In a separate flask under an inert atmosphere, the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is dissolved in an anhydrous solvent like THF.

-

Reaction Setup: The organozinc reagent is added to the reaction flask, followed by the organic halide (1.0 eq) and the catalyst solution.

-

Reaction: The mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography. A yield of 80% has been reported for the coupling of an acryloyl chloride with an in situ generated organozinc reagent.[7]

Quantitative Data: The Negishi Coupling [9]

| Organozinc Reagent | Organic Halide | Catalyst | Product | Yield (%) |

| Benzylzinc bromide | Functionalized aryl halides | Pd catalyst | Biaryl compounds | 72-92 |

| Arylzinc chlorides | Aryl halides | Palladacycle precatalyst | Biaryl compounds | Excellent |

| Alkylzinc reagents | Alkyl iodides, bromides, chlorides, and tosylates | Pd₂(dba)₃/PCyp₃ | Alkanes | Good to Excellent |

Catalytic Cycle: The Negishi Coupling

The catalytic cycle of the Negishi coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetallation: The organic group from the organozinc reagent (R²-ZnX) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[10]

The Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed reaction that forms ketones from the coupling of a thioester with an organozinc reagent.[1][11] This reaction is highly chemoselective and tolerates a wide array of functional groups, making it a valuable method for the synthesis of complex ketones.

Experimental Protocol: A Typical Fukuyama Coupling [12]

-

Reagent Preparation: The organozinc reagent is prepared or obtained as a solution. All glassware should be dried, and the reaction should be conducted under an inert atmosphere.

-

Reaction Setup: To a solution of the thioester (1.0 eq) in an anhydrous solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands are added.

-

Organozinc Addition: The organozinc reagent is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or heated until completion, as monitored by an appropriate analytical technique.

-

Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Negishi coupling, followed by purification of the ketone product. Good to excellent yields (58-88%) have been reported for the synthesis of α-amino ketones without racemization.[11]

Quantitative Data: The Fukuyama Coupling

| Thioester Substrate | Organozinc Reagent | Product | Yield (%) | Reference |

| N-protected amino acid thioesters | Various organozinc reagents | α-Amino ketones | 58-88 | [11] |

| Thiolactone | Vinylzinc reagent | Vinyl ketone | 68 | [13] |

| Thiolactone | Vinylzinc reagent (with Pd/C catalyst) | Vinyl ketone | 95 | [13] |

Catalytic Cycle: The Fukuyama Coupling

The catalytic cycle of the Fukuyama coupling is analogous to that of the Negishi coupling and involves oxidative addition of the thioester to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone and regenerate the catalyst.

The Barbier Reaction

The Barbier reaction is a one-pot synthesis of alcohols from the reaction of a carbonyl compound with an organic halide in the presence of a metal, such as zinc.[14][15] Unlike the Grignard reaction, the organometallic reagent is generated in situ, which can be advantageous when dealing with unstable organometallic intermediates.

Experimental Protocol: A Zinc-Mediated Barbier Reaction [16]

-

Reaction Setup: In a single reaction vessel, the carbonyl compound (1.0 eq), the organic halide (e.g., an allyl or alkyl halide, 3.0 eq), and the metal (e.g., zinc powder, 3.0 eq) are combined in a suitable solvent system, which can even include water.

-

Reaction: The resulting mixture is stirred at room temperature or with gentle heating for a period sufficient for the reaction to go to completion (often monitored by TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude alcohol is then purified.

Quantitative Data: The Barbier Reaction

| Carbonyl Substrate | Organic Halide | Metal | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Allyl Bromide | Zinc | Homoallylic Alcohol | High | [17] |

| Ketones | Allyl Bromide | Zinc | Homoallylic Alcohol | High | [17] |

| Aldehydes | Unactivated Alkyl Iodides | Zn/CuI/InCl | Secondary Alcohols | Moderate to High | [18] |

Reaction Mechanism: The Barbier Reaction

The mechanism of the Barbier reaction is thought to involve the formation of an organometallic species on the surface of the metal. This species then adds to the carbonyl group. The reaction can proceed through either a polar (nucleophilic) or a single-electron transfer (radical) pathway, depending on the specific reactants and conditions.

General Experimental Workflow

While the specific conditions for each reaction vary, a general workflow can be outlined for many transformations involving organozinc reagents. This workflow emphasizes the need for anhydrous and inert conditions due to the sensitivity of organozinc compounds to air and moisture.

Conclusion

Organozinc compounds represent a versatile and powerful class of reagents in the synthetic chemist's toolbox. Their balanced reactivity, which combines sufficient nucleophilicity for a range of carbon-carbon bond-forming reactions with a high degree of functional group tolerance, makes them indispensable for the construction of complex molecular architectures. The reactions detailed in this guide—the Reformatsky, Simmons-Smith, Negishi, Fukuyama, and Barbier reactions—are cornerstones of modern organic synthesis, each offering unique advantages in specific synthetic contexts. A thorough understanding of their mechanisms, experimental nuances, and substrate scope, as presented in this guide, is crucial for leveraging their full potential in research, development, and the synthesis of novel chemical entities. As the field of organometallic chemistry continues to evolve, the development of new catalysts and reaction conditions will undoubtedly further expand the synthetic utility of these remarkable reagents.

References

- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fukuyama coupling - Wikipedia [en.wikipedia.org]

- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

The Dawn of a New Field: An In-depth Technical Guide to Edward Frankland's Discovery of Methyl Zinc

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and experimental foundations of organometallic chemistry, focusing on the seminal discovery of methyl zinc by Sir Edward Frankland. In the mid-19th century, while endeavoring to isolate elusive organic radicals, Frankland's innovative work led to the synthesis of the first compounds featuring a direct metal-carbon bond, thereby opening a new frontier in chemical science.[1] This document provides a detailed account of his experimental protocols, a summary of the available data, and a visualization of the logical and experimental workflows that underpinned this groundbreaking discovery.

From Radical Theory to a Serendipitous Discovery

In the 1840s, the field of organic chemistry was largely governed by the "radical theory," which posited that groups of atoms, or "radicals," behaved as single units in chemical reactions. Edward Frankland, a young and ambitious English chemist, was at the forefront of efforts to isolate these hypothetical entities.[1] His initial experiments involved the reaction of ethyl iodide with various metals. A pivotal moment occurred on July 12, 1849, in the laboratory of Professor Robert Bunsen in Marburg, where Frankland was working on the isolation of the methyl radical.[2]

His investigation into the reaction between methyl iodide and zinc led to a startling and dramatic observation. After heating the reactants in a sealed tube and subsequently introducing water to the solid residue, a "greenish-blue flame several feet long shot out of the tube, causing great excitement amongst those present."[2] This pyrophoric nature of the product was the first indication of the formation of a novel and highly reactive substance: dimethylzinc (B1204448).[2][3] This accidental discovery marked the birth of organometallic chemistry.[1]

Experimental Protocols: A Glimpse into 19th-Century Synthetic Chemistry

Frankland's experimental techniques were remarkable for their time, especially considering the lack of modern apparatus for handling air- and moisture-sensitive compounds. His ingenuity in designing and executing these experiments was crucial to his success.

Initial Synthesis of this compound in a Sealed Tube

The first synthesis of dimethylzinc was carried out in a sealed glass tube, a common technique for high-temperature reactions at the time.

Experimental Protocol:

-

Reactant Preparation: A thick-walled glass tube was charged with finely granulated zinc metal and methyl iodide.

-

Sealing the Tube: The tube was carefully sealed using a flame to create an airtight environment.

-

Reaction: The sealed tube was heated to a temperature of 150-160°C.[2] The reaction was allowed to proceed until the methyl iodide was completely consumed.

-

Observation: Upon cooling, the tube contained a white, crystalline solid residue (a mixture of zinc iodide and methylzinc iodide) and a small amount of a colorless, mobile liquid, which was dimethylzinc.[2]

-

Isolation (Qualitative): Frankland's initial isolation was more of a reactive discovery. Upon opening the tube and adding water, the pyrophoric nature of the dimethylzinc was revealed as it ignited spontaneously in the air.[2]

Distillation and Purification of Dimethylzinc

To isolate and purify the highly volatile and pyrophoric dimethylzinc, Frankland designed a specialized distillation apparatus. This setup was an early example of distillation under an inert atmosphere, a technique now fundamental to synthetic chemistry.

Experimental Protocol:

-

Apparatus Setup: A distillation apparatus was assembled, as depicted in the diagram below. The system was designed to be flushed with a dry, inert gas (hydrogen or carbon dioxide) to exclude air and moisture.

-

Inert Atmosphere: A stream of dry hydrogen gas was passed through the apparatus to displace all the air.

-

Distillation: The sealed tube containing the reaction mixture was carefully opened and connected to the distillation apparatus. The mixture was then gently heated.

-

Collection: The volatile dimethylzinc distilled over and was collected in a cooled receiver, which consisted of several bulbs.

-

Sealing the Product: Once the distillation was complete, the tubes of the receiver containing the purified dimethylzinc were sealed off under the inert atmosphere.

Quantitative Data and Properties of this compound

While Frankland's publications were highly descriptive, they contained limited quantitative data in the modern sense of tabulated results. However, key properties and reaction conditions were noted.

Table 1: Reaction Conditions for the Synthesis of Dimethylzinc

| Parameter | Sealed-Tube Method |

| Reactants | Methyl Iodide, Zinc Metal |

| Temperature | 150-160°C[2] |

| Apparatus | Sealed Glass Tube |

| Observation | Formation of a white solid and a colorless, volatile liquid |

Table 2: Observed Properties of Dimethylzinc

| Property | Description |

| Appearance | Colorless, mobile, volatile liquid[2] |

| Odor | Disagreeable, garlic-like |

| Reactivity with Air | Spontaneously flammable (pyrophoric), burning with a brilliant greenish-blue flame and producing dense clouds of zinc oxide.[2] |

| Reactivity with Water | Reacts with the violence of potassium; a few drops in water can make the tube red hot.[2] |

| Boiling Point (later determined) | 44-46°C |

Frankland's work also laid the groundwork for elemental analysis of these new compounds, which confirmed the presence of a direct zinc-carbon bond and led him to propose the correct formula for dimethylzinc.

Visualizing the Discovery: Workflows and Conceptual Shifts

The following diagrams, created using the DOT language, illustrate the experimental and intellectual pathways of Frankland's discovery.

The Legacy of a Discovery

Edward Frankland's synthesis of this compound was more than the creation of a new chemical compound; it was the genesis of a new field of chemistry. Organometallic compounds, with their unique reactivity, have become indispensable tools in modern synthetic chemistry, catalysis, and materials science. Furthermore, Frankland's work on organometallic compounds led him to ponder the "combining power" of elements, a concept that would evolve into the theory of valence, a cornerstone of modern chemical bonding theory. His meticulous experimental work, conducted with rudimentary equipment, stands as a testament to his skill and insight, and continues to be a foundational story in the history of chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Methyl Zinc Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of methyl zinc compounds, such as dimethylzinc (B1204448) and methylzinc halides. Given their often pyrophoric and air-sensitive nature, proper handling and analytical protocols are paramount for accurate structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of this compound compounds. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Theoretical Principles Proton (¹H) NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Carbon-¹³ (¹³C) NMR provides analogous information for the carbon skeleton. For simple, symmetric molecules like dimethylzinc, the spectra are straightforward, showing a single resonance for all equivalent methyl groups. In more complex or substituted this compound compounds, the number of signals, their chemical shifts (δ), and coupling constants (J) are used to deduce the precise molecular structure. While ⁶⁷Zn is an NMR-active nucleus, its low natural abundance and quadrupolar nature make ⁶⁷Zn NMR challenging and less common in routine characterization.[1]

Data Interpretation The electron-donating nature of the zinc-carbon bond typically results in ¹H and ¹³C signals that are shifted upfield (to lower ppm values) compared to less metallic methyl compounds. For dimethylzinc in benzene-d₆, the ¹H NMR spectrum shows a singlet, indicating the magnetic equivalence of all six protons.

Quantitative NMR Data

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| Diethylzinc¹ | ¹H (CH₃) | C₆D₆ | 1.25 (triplet) |

| Diethylzinc¹ | ¹H (CH₂) | C₆D₆ | 0.45 (quartet) |

| [OMeLZnEt]² | ¹³C (Zn-CH₂) | C₆D₆ | -3.9 |

| Me₃SnX³ | ¹H (Sn-CH₃) | C₆D₆ | ~0.1 - 0.5 |

¹Data for diethylzinc (B1219324) is provided as a close analogue to illustrate typical shifts for alkyl groups attached to zinc.[2][3] ²Data for an ethyl zinc complex illustrates the upfield shift of carbons bonded to zinc.[4] ³Data for trimethyltin (B158744) compounds is included to show trends in methyl groups bonded to metals.[5]

Experimental Protocol: Acquiring an NMR Spectrum of an Air-Sensitive this compound Compound

Due to their reactivity with air and moisture, this compound compounds must be handled under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques.[6]

-

Apparatus Preparation : A J. Young NMR tube (which has a sealable Teflon tap) is essential.[7][8] All glassware, including the NMR tube, syringes, and cannulas, must be rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or under an inert atmosphere.

-

Sample Preparation (Schlenk Line Method) :

-

Attach the empty, sealed J. Young NMR tube to a Schlenk line via an appropriate adapter.[7]

-

Evacuate the tube while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times.[9]

-

Under a positive pressure of inert gas, add the solid this compound compound (if applicable) to a separate Schlenk flask.

-

Using a gas-tight syringe, transfer the required amount of dry, degassed deuterated solvent (e.g., C₆D₆, stored over molecular sieves or potassium) to the flask to dissolve the sample.

-

Transfer the resulting solution from the Schlenk flask to the J. Young NMR tube via a cannula.[7]

-

Seal the J. Young valve, detach the tube from the Schlenk line, and carefully wipe the exterior before insertion into the spectrometer.

-

-

Sample Preparation (Glovebox Method) :

-

Bring the dried J. Young NMR tube, sample, and a vial of dry, degassed deuterated solvent into a glovebox.

-

Weigh the sample directly into the NMR tube or a small vial.

-

Add the deuterated solvent to dissolve the sample and transfer the solution to the NMR tube if necessary.

-

Securely close the J. Young valve before removing the tube from the glovebox.[10]

-

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the characteristic stretching and bending frequencies of the metal-carbon bonds.

Theoretical Principles IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule. For a molecule with a center of symmetry, like linear dimethylzinc, vibrations can be either IR-active or Raman-active, but not both (the rule of mutual exclusion). The Zn-C symmetric stretch, for example, is Raman active but IR inactive, while the asymmetric stretch is IR active.[11][12]

Data Interpretation The most informative vibrations for this compound compounds are the Zn-C stretching and bending modes, which appear in the far-IR and low-frequency Raman regions. C-H stretching and bending vibrations are also present but are often less diagnostic of the metal-ligand bonding itself.

Quantitative Vibrational Data for Dimethylzinc

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Zn-C Asymmetric Stretch | 613 | (inactive) |

| Zn-C Symmetric Stretch | (inactive) | 515 |

| CH₃ Rock | 700 | 756 |

| Zn-C-H Bend | - | 1175 |

| C-H Stretch | 2913 | 2913 |

Frequencies are approximate and based on combined literature data.[11][12]

Experimental Protocol: Acquiring IR/Raman Spectra

-

Sample Preparation : All sample preparation must be performed in an inert-atmosphere glovebox.

-

For IR Spectroscopy :

-

Solution : Prepare a dilute solution of the this compound compound in a dry, IR-transparent solvent (e.g., hexane, cyclohexane).

-

Cell Assembly : Use a liquid-sealed IR cell with windows transparent in the region of interest (e.g., KBr for mid-IR, polyethylene (B3416737) for far-IR). Inject the solution into the cell port using a syringe and seal the ports securely.

-

-

For Raman Spectroscopy :

-

Prepare a sample in a sealed glass capillary or a J. Young NMR tube as described in the NMR protocol.

-

Place the sealed tube directly in the Raman spectrometer's sample holder. The use of glass is permissible as it produces a weak Raman signal.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Theoretical Principles A sample is ionized, and the resulting ions are separated by their m/z ratio and detected. For volatile and thermally stable compounds like dimethylzinc, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) is better suited for less volatile or more polar organozinc complexes and can be used to study aggregation in solution.[13][14] A key feature in the mass spectrum of zinc-containing compounds is the characteristic isotopic pattern of zinc (⁶⁴Zn (48.6%), ⁶⁶Zn (27.9%), ⁶⁷Zn (4.1%), ⁶⁸Zn (18.8%), and ⁷⁰Zn (0.6%)). This pattern serves as a definitive signature for the presence of zinc in an ion.

Data Interpretation The highest m/z cluster in the spectrum typically corresponds to the molecular ion [M]⁺. Common fragmentation pathways for this compound compounds include the loss of methyl radicals (•CH₃).

Quantitative Mass Spectrometry Data for Dimethylzinc

| Ion | Description | Approximate m/z (for ⁶⁴Zn) |

| [Zn(CH₃)₂]⁺ | Molecular Ion | 94 |

| [Zn(CH₃)]⁺ | Loss of one methyl group | 79 |

| [Zn]⁺ | Zinc Cation | 64 |

Note: The actual spectrum will show a cluster of peaks for each ion corresponding to the natural isotopic abundance of zinc.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation (Inert Atmosphere) :

-

In a glovebox, prepare a very dilute solution (e.g., in the µg/mL to ng/mL range) of the sample in a high-purity, volatile solvent like anhydrous hexane, toluene, or acetonitrile.[15]

-

High concentrations can contaminate the instrument.[15]

-

Transfer the solution to a suitable vial for the instrument's autosampler or direct infusion pump. The vial must be securely sealed before removal from the glovebox.

-

-

Analysis :

-

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, where the GC column separates the sample from the solvent before it enters the ion source.

-

Alternatively, direct injection or infusion into the ion source can be used. All transfer lines must be purged with inert gas to prevent decomposition before analysis.

-

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of air-sensitive this compound compounds.

Caption: Logical relationship showing how different spectroscopic techniques provide complementary data for structural elucidation.

References

- 1. Wiley-VCH - The Chemistry of Organozinc Compounds [wiley-vch.de]

- 2. Diethyl Zinc NMR Spectra | Imperial College London [data.hpc.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of Pyrophoric Dimethylzinc

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for dimethylzinc (B1204448), a highly pyrophoric organometallic compound. Adherence to these guidelines is critical to mitigate the significant risks associated with its use in research and development settings.

Chemical and Physical Properties of Dimethylzinc

Dimethylzinc, also known as zinc methyl or DMZ, is a colorless, volatile liquid with a characteristic garlic-like odor.[1] It is a highly reactive organozinc compound with the chemical formula Zn(CH₃)₂.[2] Its pyrophoric nature, meaning it can spontaneously ignite in air, necessitates stringent handling under an inert atmosphere.[1][2]

Table 1: Physical and Chemical Properties of Dimethylzinc

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆Zn | [3] |

| Molar Mass | 95.478 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Garlic-like | [1][2] |

| Density | 1.386 g/cm³ at 10.5 °C | [2] |

| Melting Point | -42 °C (-44 °F) | [1][2] |

| Boiling Point | 46 °C (115 °F) | [1][2] |

| Vapor Pressure | 50.13 kPa (376 mmHg) at 25 °C | [1][2] |

| Autoignition Temperature | Spontaneously ignites in air | [1][2] |

| Solubility | Reacts violently with water and other protic solvents. Miscible with many hydrocarbon solvents like hexane (B92381) and toluene. | [1] |

Hazards Associated with Dimethylzinc

The primary hazard of dimethylzinc is its pyrophoricity; it ignites spontaneously upon contact with air.[1][2] This reaction is vigorous and produces a blue flame.[4] Beyond its fire risk, dimethylzinc poses several other significant hazards:

-

Water Reactivity: It reacts violently with water, including moisture in the air, to produce methane, a highly flammable gas.[2][4] This reaction can be explosive.[4]

-

Corrosivity: Dimethylzinc causes severe burns to the skin, eyes, and respiratory tract upon contact.[2][3][5] Contact with skin and eyes can lead to thermal and acid burns due to its reaction with moisture.[2][3]

-

Toxicity: Inhalation of dimethylzinc vapor or its combustion products, which include zinc oxide fumes, can cause immediate irritation to the upper respiratory tract, potentially leading to pneumonia, metal fume fever, and even death.[2][4]

-

Reactivity with Other Substances: It reacts explosively with oxygen and ozone.[4] It also reacts violently with acids, alcohols, and 2,2-dichloropropane.[4] Contact with oxidants may lead to the formation of explosive peroxides.[2][4]

Engineering Controls

Robust engineering controls are the first line of defense in mitigating the hazards of dimethylzinc.

-

Fume Hood or Glove Box: All manipulations of dimethylzinc must be conducted in a properly functioning chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[6][7][8] The fume hood sash should be kept at the lowest possible position.[8]

-

Inert Atmosphere: A protective, anhydrous inert atmosphere must be maintained over the surface of the liquid at all times to prevent ignition.[5][7]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable vapors.[9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10] A Class D or ABC dry powder fire extinguisher should be available nearby.[6][7] Do not use water or carbon dioxide fire extinguishers , as dimethylzinc reacts violently with these agents.[7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory for all personnel handling dimethylzinc.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[7][11] A face shield worn over safety goggles is necessary when there is a risk of explosion or splashing.[7][12]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves are often used, but they are combustible.[12] For added protection, consider wearing a flame-resistant glove (e.g., Nomex®) over a nitrile glove.[13]

-

Lab Coat: A flame-resistant lab coat is required.[14] Lab coats should be fully buttoned with tight cuffs.[13] Avoid synthetic clothing, which can melt and adhere to the skin.[12]

-

-

Footwear: Fully enclosed shoes are mandatory.[7]

Storage and Handling Procedures

Proper storage and handling are critical to prevent accidents.

-

Storage:

-

Handling:

-

Only trained and authorized personnel should handle dimethylzinc.[15]

-

Never work alone when handling pyrophoric materials.[6]

-

Before starting work, ensure all glassware and equipment are oven-dried and cooled under an inert atmosphere.[6]

-

Remove all unnecessary flammable materials and clutter from the work area.[14]

-

Use non-sparking tools.[9]

-

For transferring small volumes (<50 mL), use a syringe with a Luer-lock fitting.[6] For larger volumes, the cannula transfer technique is recommended.[15]

-

Waste Disposal

All dimethylzinc-contaminated waste is considered hazardous and must be disposed of accordingly.

-

Quenching: Small amounts of residual dimethylzinc should be carefully quenched. This is a hazardous procedure that should only be performed by experienced personnel. A common method involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to a dilute solution of the dimethylzinc in an inert solvent (e.g., hexane or toluene) at a low temperature (e.g., in an ice bath).[6]

-

Contaminated Materials: All materials that have come into contact with dimethylzinc, such as syringes, needles, and cleaning materials, must be quenched before disposal.[3]

-

Disposal: After quenching and neutralization, the resulting waste should be collected in a properly labeled, sealed container for disposal by a licensed chemical waste handler.[1]

Emergency Procedures

In the event of a spill, fire, or exposure, immediate and appropriate action is crucial.

-

Spill:

-

Evacuate the area and alert nearby personnel.

-

If the spill is small and contained within the fume hood, it may be covered with a dry, inert absorbent material such as sand, dry lime, or soda ash.[16]

-

DO NOT use water or combustible materials like paper towels to clean up a spill.

-

For larger spills, evacuate the laboratory and call for emergency response.

-

-

Fire:

-

If a small fire occurs in a contained area, it can be extinguished using a Class D fire extinguisher or by smothering with dry sand.[7]

-

For larger fires, evacuate the area and activate the fire alarm.

-

-

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]

-

Experimental Protocols

The following are generalized "best-practice" protocols synthesized from safety guidelines. These should be adapted into detailed, site-specific Standard Operating Procedures (SOPs).

Protocol for Transfer of Dimethylzinc via Syringe (<50 mL)

-

Preparation:

-

Ensure all necessary PPE is worn.

-

Work within a certified fume hood or glove box.

-

Assemble and oven-dry all glassware (e.g., reaction flask with a septum-sealed sidearm).

-

Purge the reaction flask with an inert gas (nitrogen or argon).

-

Secure the dimethylzinc reagent bottle to a stand within the fume hood.

-

-

Syringe Preparation:

-

Select a syringe with a volume at least twice that of the liquid to be transferred.

-

Attach a long, clean, and dry needle with a Luer-lock.

-

Flush the syringe with inert gas by drawing the gas into the syringe and expelling it into the fume hood atmosphere. Repeat this at least three times.

-

-

Transfer:

-

With a gentle positive pressure of inert gas on the reagent bottle, pierce the septum of the bottle with the needle.

-

Slowly withdraw the desired volume of dimethylzinc into the syringe.

-

To prevent drips, a small "cushion" of inert gas can be drawn into the syringe after the liquid.

-

Withdraw the needle from the reagent bottle.

-

Immediately insert the needle into the septum of the reaction flask.

-

Slowly add the dimethylzinc to the reaction flask.

-

-

Cleaning:

-

Rinse the syringe and needle immediately by drawing up an inert solvent (e.g., hexane) and expelling it into a separate flask for quenching. Repeat this process several times.

-

The rinse solvent must be quenched as described in the waste disposal section.

-

Protocol for Transfer of Dimethylzinc via Cannula (>50 mL)

-

Preparation:

-

Follow the preparation steps outlined in the syringe transfer protocol.

-

Ensure both the reagent bottle and the receiving flask are securely clamped and fitted with septa.

-

-

Cannula Preparation:

-

Select a double-tipped needle (cannula) of appropriate length and gauge.

-

Dry the cannula in an oven and cool it under a stream of inert gas.

-

-

Transfer Setup:

-

Pierce the septum of the reagent bottle with one end of the cannula, ensuring the tip is above the liquid level.

-

Purge the cannula with inert gas flowing from the reagent bottle's headspace.

-

Pierce the septum of the receiving flask with the other end of the cannula.

-

Lower the end of the cannula in the reagent bottle into the dimethylzinc solution.

-

-

Initiating Transfer:

-

Create a slight pressure differential to initiate the flow. This can be achieved by:

-

Lowering the receiving flask relative to the reagent bottle (gravity siphon).

-

Applying a slightly higher pressure of inert gas to the reagent bottle.

-

Briefly venting the receiving flask through a needle attached to a bubbler to slightly lower its pressure.

-

-

-

Completing Transfer:

-

Once the desired volume has been transferred, raise the cannula out of the liquid in the reagent bottle.

-

Allow the inert gas to flush any remaining liquid from the cannula into the receiving flask.

-

Remove the cannula from both flasks.

-

-

Cleaning:

-

The cannula must be immediately rinsed with an inert solvent, and the rinsate must be quenched.

-

Visualized Workflows

dot

Caption: Decision tree for handling a dimethylzinc spill.

dot

Caption: Workflow for the safe transfer of dimethylzinc.

dot

Caption: Hierarchy of controls for handling pyrophoric materials.

References

- 1. ereztech.com [ereztech.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pnnl.gov [pnnl.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]

- 6. scribd.com [scribd.com]

- 7. wcu.edu [wcu.edu]

- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 9. uthsc.edu [uthsc.edu]

- 10. research.columbia.edu [research.columbia.edu]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. CN104774214A - Preparation method for dimethylzinc - Google Patents [patents.google.com]

- 14. Virtual Lab - Schlenk: Transfer of Liquids [stalke.chemie.uni-goettingen.de]

- 15. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Solubility of Methyl Zinc Compounds in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl zinc compounds, primarily focusing on dimethylzinc (B1204448), in common organic solvents. Due to the highly reactive and pyrophoric nature of these organometallic reagents, understanding their solubility is critical for safe handling, effective reaction design, and successful application in organic synthesis and drug development. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination of air-sensitive compounds, and illustrates a relevant chemical pathway.

Core Concepts in the Solubility of this compound Compounds

The solubility of this compound compounds is influenced by several factors:

-

Solute-Solvent Interactions: The dissolution of this compound compounds is favored in non-protic, relatively nonpolar to moderately polar aprotic solvents. These solvents can solvate the organozinc species without reacting with them. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) can coordinate to the zinc center, forming soluble adducts.[1] Aromatic and aliphatic hydrocarbons are also common solvents.

-

Reactivity: this compound compounds are highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines.[2] This reactivity leads to the decomposition of the organozinc compound rather than simple dissolution. Therefore, anhydrous conditions are essential when working with these reagents.[3]

-

Commercially Available Solutions: The solubility of this compound compounds in certain solvents is evidenced by their commercial availability as solutions. These solutions provide a practical indication of solubility up to the specified concentration.

Data Presentation: Solubility of this compound Compounds

Quantitative solubility data for this compound compounds in a wide range of organic solvents is not extensively reported in peer-reviewed literature, likely due to their high reactivity which complicates equilibrium solubility measurements. The following table summarizes the available qualitative and quantitative information, largely derived from commercial product descriptions and general chemical literature.

| Compound | Solvent | Solubility/Miscibility | Concentration of Commercial Solutions | Temperature (°C) |

| Dimethylzinc | Hexane | Soluble, Miscible[2] | 1.0 M[4] | 25[4] |

| Heptane | Soluble | 1.0 M | Not Specified | |

| Toluene | Miscible[2] | 1.2 M[5][6], 2.0 M | 25 | |

| Diethyl Ether | Miscible[2] | Not commonly sold as a solution | Not Specified | |

| Xylene | Soluble[7] | Not commonly sold as a solution | Not Specified | |

| Alkanes | Soluble[8] | Not Specified | Not Specified | |

| Hydrocarbons | Very Soluble[2] | Not Specified | Not Specified | |

| Benzene | Miscible[2] | Not commonly sold as a solution | Not Specified | |

| Water | Decomposes[8] | Not Applicable | Not Applicable | |

| Ethanol | Decomposes[8] | Not Applicable | Not Applicable | |

| Methylzinc Bromide | Tetrahydrofuran (THF) | Soluble | 0.5 M[9] | Not Specified |

| Methylzinc Chloride | Tetrahydrofuran (THF) | Soluble | 2.0 M | Not Specified |

Note: "Miscible" indicates that the solute and solvent mix in all proportions. "Soluble" indicates that the solute dissolves to a significant extent, though the exact limit may not be specified. The concentrations of commercial solutions represent a lower bound for the solubility at the given temperature.

Experimental Protocols for Solubility Determination of Air-Sensitive Compounds